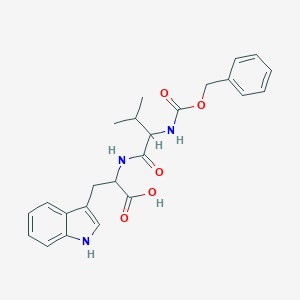

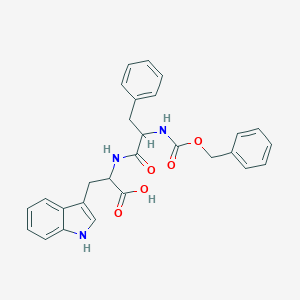

Z-Val-trp-OH

説明

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK). It is used in proteomics research . It has been shown to potentiate the contractile response of skeletal muscle and may increase the strength and endurance of muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Synthesis Analysis

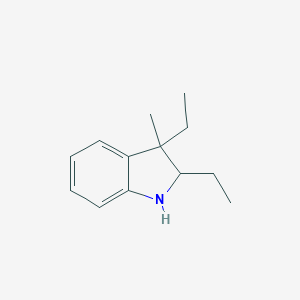

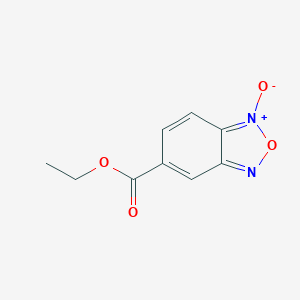

Z-Val-Trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate . In a study, a series of novel Trp-Pro-Val containing peptides were prepared via solid-phase synthesis, and their structures were cyclized by a disulfide bridge, or modified by adding heterocycles of pyrazine, pyroglutamic acid, and 1,3,4-oxadiazoles to their N-terminus .Molecular Structure Analysis

The molecular formula of Z-Val-Trp-OH is C24H27N3O5 . A study of biologically active Val-Trp dipeptide has been performed using computer modeling methods. The results showed that two types of conformations, folded and extended, are realized for this compound .Chemical Reactions Analysis

Z-Val-Trp-OH has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .Physical And Chemical Properties Analysis

Z-Val-Trp-OH has a molecular weight of 437.49 g/mol and a molecular formula of C24H27N3O5 .科学的研究の応用

Angiotensin I-Converting Enzyme (ACE) Inhibition

This compound has shown potential in inhibiting ACE, which plays a crucial role in blood pressure regulation. Studies have indicated that Z-Val-trp-OH exhibits potent ACE inhibition, suggesting its application in managing hypertension and cardiovascular diseases .

Drug Discovery

Z-Val-trp-OH is associated with the TRP (transient receptor potential) ion channel family, which is implicated in various sensory responses. Its role in drug discovery is significant as it can be targeted for therapeutic interventions for a range of diseases, including pain, inflammatory bowel disease, and cardiovascular diseases .

Protein Interaction Studies

The compound is instrumental in studying protein interactions, particularly in identifying tryptophan cation–π interactions. These interactions are key in many biochemical processes, including protein-mediated phase separation, which is crucial for understanding protein function and designing drugs .

Organogel Formation

In the field of material science, Z-Val-trp-OH is explored for its role in the formation of organogels. These gels have applications in drug delivery systems and as scaffolds for tissue engineering due to their unique viscoelastic properties .

Skeletal Muscle Research

Research indicates that Z-Val-trp-OH may influence skeletal muscle function and regeneration. It could be beneficial in understanding muscle repair mechanisms and developing treatments for musculoskeletal conditions .

Alzheimer’s Disease Treatment

Peptides containing Z-Val-trp-OH have been identified to exhibit strong inhibitory effects on acetylcholinesterase, which is a target for Alzheimer’s disease treatment. The compound’s synergistic effect with other molecules like linoleic acid highlights its potential in designing diets for Alzheimer’s patients .

Mitochondrial Health

Studies suggest that Z-Val-trp-OH could promote mitochondrial health and skeletal muscle regeneration. It may regulate mitochondrial oxidative capacity and ATP production, which are vital for muscle recovery after injury .

Safety and Hazards

作用機序

Target of Action

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK) and has been shown to potentiate the contractile response of skeletal muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Mode of Action

The mode of action of Z-Val-Trp-OH involves its interaction with its targets, leading to changes in their function. For instance, it potentiates the contractile response of skeletal muscle, which may increase the strength and endurance of the muscle . Additionally, it has a potentiation effect on bradykinin, possibly due to the inhibition of ACE and the arginine vasopressin receptor .

Biochemical Pathways

Z-Val-Trp-OH is involved in the tryptophan (Trp) metabolism pathway, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

As a biochemical used in proteomics research , it’s likely that these properties would be influenced by factors such as the route of administration, dosage, and the individual’s metabolic rate.

Result of Action

The result of Z-Val-Trp-OH’s action is an increase in the strength and endurance of muscle due to its potentiation of the contractile response of skeletal muscle . It also has a potentiation effect on bradykinin, which may lead to changes in blood pressure regulation .

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRAUBNHWUYJIM-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)